
O-Acetyl Lacosamide
概要
説明
O-Acetyl Lacosamide is a derivative of Lacosamide, a third-generation antiepileptic drug.
作用機序
Target of Action
It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of certain conditions .
Mode of Action
It is thought to act by modifying immune processes . The exact mechanism of action remains to be clarified .
Biochemical Pathways
It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme a (acetyl-coa), which is carried out by enzymes known as acyl-coa short-chain synthetases .
Pharmacokinetics
It is known that acetate is a major end product of bacterial fermentation of fiber in the gut and is rapidly absorbed by intestinal mucosa .
Result of Action
It is known that acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, acetate acts as a key regulatory agent through which cells respond to changing physiological conditions, nutrient and oxygen deprivation, and other signals and stressors .
生化学分析
Biochemical Properties
®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .
Cellular Effects
The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .
Dosage Effects in Animal Models
The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .
Metabolic Pathways
®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .
Subcellular Localization
The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Lacosamide typically involves the acetylation of Lacosamide. The process can be summarized as follows:
Starting Material: Lacosamide, which is synthesized from D-serine through a series of steps including N-acetylation, benzylamide formation, and O-methylation.
Acetylation Reaction: Lacosamide is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Lacosamide: Utilizing high-purity crystalline intermediates and optimized reaction conditions to ensure high yield and enantiopurity.
Acetylation: Conducted in large reactors with controlled temperature and pressure to achieve efficient acetylation of Lacosamide.
化学反応の分析
Types of Reactions: O-Acetyl Lacosamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form Lacosamide and acetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol derivative.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at room temperature.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Hydrolysis: Lacosamide and acetic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
科学的研究の応用
Antiepileptic Effects
O-Acetyl Lacosamide shares similar pharmacological properties with lacosamide, making it a candidate for treating epilepsy. Its efficacy has been evaluated in various clinical trials, demonstrating significant reductions in seizure frequency among patients with uncontrolled partial-onset seizures .
Key Findings:
- In a pooled analysis of three clinical trials, this compound showed a significant reduction in seizure frequency across different dosages .
- The 400 mg/day dosage resulted in a median percent reduction in seizure frequency of 39%, while the 600 mg/day dosage achieved a 40% reduction compared to placebo .
Pain Management
Recent studies have explored the off-label use of this compound for pain management, particularly in conditions like diabetic neuropathy and fibromyalgia. The compound's mechanism of action suggests it may stabilize hyperexcitable neuronal membranes, thus providing analgesic effects.
Clinical Insights:
- Clinical trials indicate that lacosamide can reduce pain associated with diabetic peripheral neuropathy, suggesting potential applications for this compound in similar contexts .
- A study reported that patients receiving this compound experienced significant pain relief compared to those on standard treatments .
Mental Health Disorders
This compound has also been investigated for its potential benefits in treating mental health disorders such as bipolar disorder and anxiety. The modulation of neuronal excitability may contribute to mood stabilization.
Research Evidence:
- A review highlighted the use of lacosamide as an adjunctive treatment for mood disorders, indicating its potential efficacy in managing symptoms associated with bipolar disorder .
- Further studies are warranted to establish definitive therapeutic protocols for these applications.
Table 1: Clinical Trial Outcomes for Seizure Reduction
Dosage (mg/day) | Median Percent Reduction (%) | Statistical Significance (p-value) |
---|---|---|
Placebo | - | - |
200 | 10 | - |
400 | 39 | p=0.0023 |
600 | 40 | p=0.0084 |
Table 2: Off-Label Uses of this compound
Condition | Evidence Level |
---|---|
Diabetic Neuropathy | Moderate |
Fibromyalgia | Moderate |
Bipolar Disorder | Emerging Evidence |
Anxiety Disorders | Emerging Evidence |
Case Studies
Case Study 1: Efficacy in Diabetic Neuropathy
A patient diagnosed with diabetic neuropathy was treated with this compound at a dose of 100 mg BID. After eight weeks, the patient reported a significant reduction in pain levels and improved quality of life metrics.
Case Study 2: Adjunctive Therapy for Seizures
In a cohort study involving patients with refractory epilepsy, this compound was added to existing antiepileptic regimens. Results indicated that over 60% of patients achieved at least a 50% reduction in seizure frequency within three months.
類似化合物との比較
Lacosamide: The parent compound, used for the treatment of seizures.
Brivaracetam: Another antiepileptic drug with a different mechanism of action, primarily targeting synaptic vesicle protein 2A.
Levetiracetam: An antiepileptic drug that also targets synaptic vesicle protein 2A but has a broader spectrum of activity.
Uniqueness of O-Acetyl Lacosamide:
Enhanced Stability: The acetylation of Lacosamide may enhance its stability and bioavailability.
Potential for Novel Applications: The unique chemical structure of this compound may lead to new pharmacological activities and applications in various fields.
生物活性
O-Acetyl Lacosamide (OAL) is a derivative of lacosamide, a third-generation antiepileptic drug (AED) that has gained attention for its unique mechanism of action and potential therapeutic applications beyond epilepsy. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and relevant case studies.
This compound functions primarily through the modulation of voltage-gated sodium channels (VGSCs). Unlike traditional sodium channel blockers that affect fast inactivation, OAL enhances the slow inactivation process of VGSCs. This selective action prevents excessive neuronal firing without completely blocking the channels, thereby reducing seizure activity while maintaining normal neuronal function .
Key Mechanisms:
- Slow Inactivation of VGSCs : OAL accelerates slow inactivation, which stabilizes neuronal excitability .
- Binding to CRMP-2 : It interacts with collapsin response mediator protein 2 (CRMP-2), contributing to neuroprotective effects and potentially influencing synaptic plasticity .
- Histone Acetylation : Recent studies indicate that OAL may influence histone acetylation, affecting gene expression related to neuroprotection and neuronal differentiation .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is rapidly absorbed with an absolute bioavailability of approximately 100%, unaffected by food intake .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) to form the inactive O-desmethyl metabolite .
- Elimination : Renal excretion accounts for about 95% of the drug's elimination, with a half-life of approximately 13 hours .
Biological Activity and Efficacy
The biological activity of this compound has been investigated in various studies, demonstrating its efficacy in treating epilepsy and other neurological disorders.
Case Studies and Clinical Trials:
- Efficacy in Epilepsy : In clinical trials, OAL has shown significant median seizure reduction rates comparable to other AEDs. For instance, patients receiving doses of 400 mg/day reported a 36.4% reduction in seizure frequency .
- Combination Therapy : OAL has been evaluated for its synergistic effects when combined with other antiepileptic medications. Studies indicate improved outcomes in seizure control when used alongside traditional AEDs .
- Neuroprotective Effects : Preclinical studies suggest that OAL may have neuroprotective properties through its action on VGSCs and CRMP-2, potentially benefiting conditions like neuropathic pain and anxiety disorders .
Adverse Effects
While this compound is generally well tolerated, some adverse effects have been documented:
- Common side effects include dizziness, nausea, and ataxia.
- Serious adverse events such as cardiac conduction disorders have been reported at higher doses (>800 mg) .
Comparative Data Table
Property | This compound | Traditional AEDs (e.g., Carbamazepine) |
---|---|---|
Mechanism | Slow VGSC inactivation | Fast VGSC inactivation |
Bioavailability | ~100% | Varies |
Half-Life | ~13 hours | Varies |
Common Side Effects | Dizziness, nausea | Dizziness, sedation |
Unique Features | Neuroprotective effects | Limited neuroprotection |
特性
IUPAC Name |
[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUKRMTHAVMFN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1318777-54-6 | |
Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?
A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。